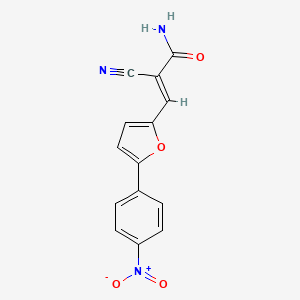
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide is an organic compound that features a cyano group, a nitrophenyl group, and a furan ring
Métodos De Preparación
The synthesis of (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Análisis De Reacciones Químicas
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide involves its interaction with cellular components. The cyano group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. The nitrophenyl group can generate reactive oxygen species, causing oxidative stress in cells. These interactions disrupt cellular processes, leading to cell death, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide include:
2-cyano-3-(5-(4-methylphenyl)furan-2-yl)acrylamide: Differing by the presence of a methyl group instead of a nitro group.
2-cyano-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide: Differing by the presence of a chloro group instead of a nitro group.
2-cyano-3-(5-(4-hydroxyphenyl)furan-2-yl)acrylamide: Differing by the presence of a hydroxy group instead of a nitro group. The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)17(19)20/h1-7H,(H2,16,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWIOSLMWABPM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
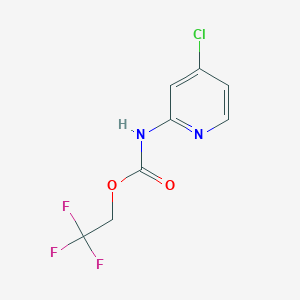
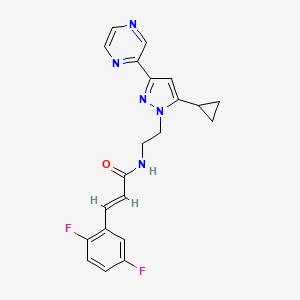
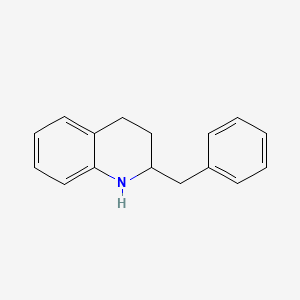
![3,4,5-trimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2848125.png)
![1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea](/img/structure/B2848126.png)
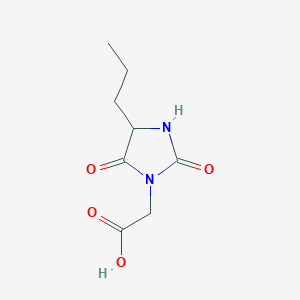
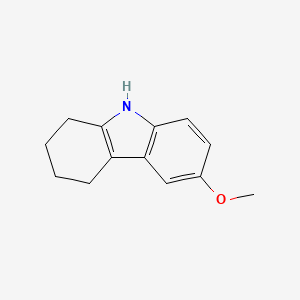
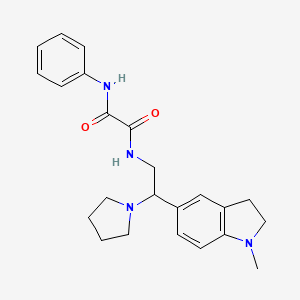
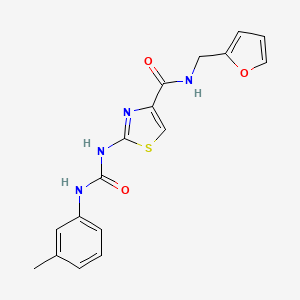
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2848132.png)
![N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2848134.png)
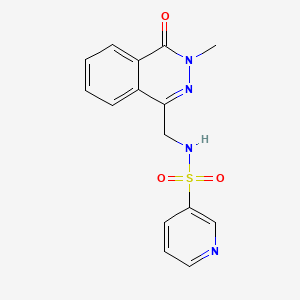
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2848138.png)
![2-{[1-(4-Methoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2848143.png)
